molecular formula C8H10BrNO B1290342 2-(6-Bromopyridin-2-yl)propan-2-ol CAS No. 638218-78-7

2-(6-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1290342
M. Wt: 216.07 g/mol
InChI Key: OXSDDDKLMCHNHF-UHFFFAOYSA-N
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Description

The compound "2-(6-Bromopyridin-2-yl)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various bromopyridine derivatives and their chemical properties, which can be related to the compound . Bromopyridines are a class of compounds that have a pyridine ring substituted with a bromine atom, and they are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization, and bromination. For instance, 2-amino-6-bromopyridine is prepared from 2-amino-6-methylpyridine through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation . Similarly, 2-bromo-6-isocyanopyridine is synthesized and used as a convertible isocyanide for multicomponent chemistry due to its stability and synthetic efficiency . These methods could potentially be adapted for the synthesis of "2-(6-Bromopyridin-2-yl)propan-2-ol" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a pyridine ring with a bromine substituent. The crystal and molecular structure of such compounds can be investigated using techniques like single-crystal X-ray diffraction, which provides information on the geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Bromopyridine derivatives participate in various chemical reactions due to the presence of the reactive bromine atom, which can act as a good leaving group. For example, 2-bromo-6-isocyanopyridine can be used in multicomponent reactions to synthesize complex molecules like opioids . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is another example, where the bromopyridine is converted to 6-aminonicotinic acid under mild conditions . These reactions highlight the versatility of bromopyridine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . The synthesis and characterization of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involve verifying its structure with various spectroscopic methods, which is essential for understanding its reactivity and potential applications . The physical properties such as melting points, boiling points, and solubility are also important for the practical use of these compounds in chemical synthesis.

Scientific Research Applications

“2-(6-Bromopyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10BrNO . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 216.08 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(6-bromopyridin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSDDDKLMCHNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627709
Record name 2-(6-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)propan-2-ol

CAS RN

638218-78-7
Record name 2-(6-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, 30 mL of 3 M methylmagnesium iodide/diethyl ether was added to 300 mL of diethyl ether solution of 8.72 g of methyl 6-bromopyridine-2-carboxylate. Water and 2 N hydrochloric acid were added to the reaction liquid, and extracted with ethyl acetate. This was washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure to obtain 8.51 g of crude 2-(6-bromo-2-pyridinyl)-2-propanol as a yellow oily substance.
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methylmagnesium iodide diethyl ether
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30 mL
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8.72 g
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Synthesis routes and methods II

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (5 g, 25.0 mmol) in diethyl ether (77 mL) at 0° C. was treated with methyl magnesium bromide (8.33 mL, 25.0 mmol). After 3 hours, water was added to quench the excess methyl magnesium bromide, and then concentrated aqueous hydrogen chloride solution was added until two layers were obtained. The layers were separated and the aqueous layer was extracted with diethyl ether (3×50 mL) The combined organic layers were dried over sodium sulfate, filtered, and concentrated to yield the title compound.
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5 g
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77 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Huo, S Kong, G Zeng, Q Feng, Z Hao, Z Han, J Lin… - Molecular …, 2021 - Elsevier
Abstract Treatment of N,N,O-tridentate pyrazolyl-pyridinyl-alcohol ligands, 2-(CR 1 R 2 OH)-6-[3,5-(R 3 ) 2 C 3 HN 2 ]C 5 H 3 N (R 1 = R 2 = Me, R 3 = H (L1H); R 1 = Me, R 2 = Ph, R 3 = …
Number of citations: 6 www.sciencedirect.com
Q Dong, Z Ma, Z Hao, Z Han, J Lin… - Applied Organometallic …, 2021 - Wiley Online Library
Abstract Treatment of Ru 3 (CO) 12 with one equivalent of 2‐indolyl‐6‐pyridinyl‐alcohol ligands 2‐(C 8 H 6 N)‐6‐(CR 1 R 2 OH)C 5 H 3 N (R 1 = R 2 = Me (L1H); R 1 = R 2 = C 2 H 5 (…
Number of citations: 2 onlinelibrary.wiley.com
CJ Matheson, KA Casalvieri, DS Backos… - …, 2018 - Wiley Online Library
WEE1 kinase regulates the G 2 /M cell‐cycle checkpoint, a critical mechanism for DNA repair in cancer cells that can confer resistance to DNA‐damaging agents. We previously …
A Santra, G Gupta, B Biswas, A Das, D Ghosh… - Inorganic …, 2023 - ACS Publications
Understanding the effect of the local electrical field around the reaction center in enzymes and molecular catalysis is an important topic of research. Herein, we explored the electrostatic …
Number of citations: 2 pubs.acs.org

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